Apo-8'-carotenoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

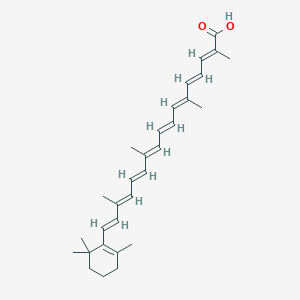

Apo-8'-carotenoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H40O2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Vitamin A Activity

Apo-8'-carotenoic acid plays a significant role in the metabolism of carotenoids to vitamin A. Studies indicate that both humans and animals can convert beta-apo-8'-carotenal to this compound and subsequently to retinoids (vitamin A) in vivo. For instance, Olson et al. demonstrated that after administering beta-apo-8'-carotenal to human subjects, metabolites including this compound were detected in serum, indicating its bioavailability and potential role in vitamin A synthesis .

2. Antioxidant Properties

Research has shown that carotenoids, including this compound, exhibit antioxidant properties that can help mitigate oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role. The compound's ability to scavenge free radicals has been documented in various studies .

Pharmacological Applications

1. Genotoxicity Studies

The genotoxic potential of this compound has been evaluated through various in vitro assays. For example, studies using human retinal pigment epithelial cells (ARPE-19) indicated that while beta-apo-8'-carotenal induced DNA strand breaks at certain concentrations, the overall evidence for genotoxicity was limited . This suggests a need for further investigation into its safety profile when used as a dietary supplement.

2. Potential Therapeutic Uses

There is emerging interest in the therapeutic applications of this compound due to its metabolic pathways. It has been suggested that the compound may have implications in treating conditions related to vitamin A deficiency and possibly other diseases linked to oxidative stress . However, clinical evidence supporting these claims remains sparse.

Food Science Applications

1. Food Additive and Colorant

this compound is recognized as a food additive (E 160e) and is used for its coloring properties. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant health risks when consumed within established limits . Its use as a colorant is particularly relevant in processed foods where natural coloring agents are preferred.

2. Analytical Methods for Detection

Recent advancements have led to the development of robust analytical methods for detecting this compound in food products. High-performance liquid chromatography (HPLC) techniques have been validated for analyzing this compound across various food matrices, ensuring compliance with safety standards . These methods are essential for quality control and regulatory compliance in food production.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Olson et al., 2000 | Investigate metabolism of beta-apo-8'-carotenal | Detected metabolites including this compound in human serum post-administration; confirmed bioavailability |

| EFSA Opinion, 2012 | Safety evaluation of E 160e | Concluded no significant health risks associated with consumption at established limits; supports use as a food colorant |

| Ganguly et al., 2021 | Study metabolic conversion in animals | Showed conversion of beta-apo-8'-carotenal to various metabolites including this compound; indicates metabolic activity |

Propiedades

Número CAS |

1962-15-8 |

|---|---|

Fórmula molecular |

C30H40O2 |

Peso molecular |

432.6 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid |

InChI |

InChI=1S/C30H40O2/c1-23(13-8-9-14-24(2)17-11-18-27(5)29(31)32)15-10-16-25(3)20-21-28-26(4)19-12-22-30(28,6)7/h8-11,13-18,20-21H,12,19,22H2,1-7H3,(H,31,32)/b9-8+,15-10+,17-11+,21-20+,23-13+,24-14+,25-16+,27-18+ |

Clave InChI |

MREKHRDVEZGVPJ-CUIXVSHYSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |

Sinónimos |

apo-8'-carotenoic acid beta-apo-8'-carotenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.